molecular formula C8H9ClO2 B1639813 2-Chloro-4-ethoxyphenol CAS No. 344326-18-7

2-Chloro-4-ethoxyphenol

Cat. No. B1639813
CAS RN: 344326-18-7
M. Wt: 172.61 g/mol
InChI Key: JZSAWZOQBDSSNN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxyphenol is a chemical compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-ethoxyphenol is 1S/C8H9ClO2/c1-2-11-6-3-4-8 (10)7 (9)5-6/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Thermal Transformation in Alcoholic Solutions The study by Dawidowicz and Typek (2015) explores the thermal transformation of trans-5-O-caffeoylquinic acid (trans-5-CQA) in alcoholic solutions, leading to the formation of several compounds, including ethoxy adducts. This research is relevant for understanding the chemical behavior of similar compounds in pharmaceuticals, food additives, and cosmetics due to their biomedical activity (Dawidowicz & Typek, 2015).

Quantitative Analysis of Lignins Granata and Argyropoulos (1995) demonstrated the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for the quantitative analysis of hydroxyl groups in lignins via 31P NMR. This method offers a way to accurately determine the phenolic moieties in lignins, essential for understanding lignin structure and its applications in biofuels and materials science (Granata & Argyropoulos, 1995).

Estrogenic Activity of Chlorinated Derivatives The research by Kuruto-Niwa et al. (2005) on the estrogenic activity of alkylphenols and their chlorinated derivatives, including bisphenol S and its chlorinated forms, underscores the environmental and health implications of these chemicals. Their work contributes to understanding the endocrine-disrupting potential of such compounds and their derivatives, which is critical for environmental health and safety regulations (Kuruto-Niwa et al., 2005).

Environmental Fate of Alkylphenol Ethoxylate Degradation Products The study by Hawrelak, Bennett, and Metcalfe (1999) on the environmental fate of primary degradation products of alkylphenol ethoxylates in recycled paper sludge provides insights into the persistence and degradation of these compounds in the environment. Understanding the behavior of these degradation products is vital for assessing their environmental impact and for developing strategies to mitigate their presence (Hawrelak et al., 1999).

Adsorption Studies on Activated Carbon Fibers Liu et al. (2010) explored the adsorption of substituted phenols, including chlorophenols, on activated carbon fibers. Their work provides valuable data on the efficiency of adsorption processes for removing toxic phenolic compounds from water, contributing to the development of effective water purification technologies (Liu et al., 2010).

Safety and Hazards

2-Chloro-4-ethoxyphenol is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Relevant Papers The search results did not provide specific papers related to 2-Chloro-4-ethoxyphenol .

properties

IUPAC Name

2-chloro-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAWZOQBDSSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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